cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine (CAS 2089651-54-5) is a bicyclic heterocyclic compound belonging to the pyrido[3,4-e][1,4]diazepine class, characterized by a pyridine ring fused to a seven-membered 1,4-diazepine ring with a fluorine atom at the 6-position and cis-3,5-dimethyl substitution. With a molecular formula of C₁₀H₁₄FN₃ and molecular weight of 195.24 g/mol, this compound represents a conformationally constrained scaffold of interest in medicinal chemistry for central nervous system (CNS) target modulation, where the fused pyrido-diazepine core mimics the benzodiazepine pharmacophore while offering distinct electronic and steric properties due to the pyridine nitrogen and 6-fluoro substituent.

Molecular Formula C10H14FN3
Molecular Weight 195.24 g/mol
Cat. No. B13028044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine
Molecular FormulaC10H14FN3
Molecular Weight195.24 g/mol
Structural Identifiers
SMILESCC1CNC2=CN=CC(=C2C(N1)C)F
InChIInChI=1S/C10H14FN3/c1-6-3-13-9-5-12-4-8(11)10(9)7(2)14-6/h4-7,13-14H,3H2,1-2H3/t6-,7+/m1/s1
InChIKeyMSHZCMXCIIKFJM-RQJHMYQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: Core Structural Identity and Research Procurement Profile


cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine (CAS 2089651-54-5) is a bicyclic heterocyclic compound belonging to the pyrido[3,4-e][1,4]diazepine class, characterized by a pyridine ring fused to a seven-membered 1,4-diazepine ring with a fluorine atom at the 6-position and cis-3,5-dimethyl substitution . With a molecular formula of C₁₀H₁₄FN₃ and molecular weight of 195.24 g/mol, this compound represents a conformationally constrained scaffold of interest in medicinal chemistry for central nervous system (CNS) target modulation, where the fused pyrido-diazepine core mimics the benzodiazepine pharmacophore while offering distinct electronic and steric properties due to the pyridine nitrogen and 6-fluoro substituent [1].

Why Generic Pyrido-Diazepine Scaffolds Cannot Replace cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine in Focused Lead Optimization


The pyrido[3,4-e][1,4]diazepine scaffold is not interchangeable with other fused diazepine regioisomers or non-fluorinated analogs due to the profound impact of the 6-fluoro substituent and cis-3,5-dimethyl stereochemistry on target engagement and pharmacokinetic behavior. The presence of the fluorine atom at the 6-position alters the electron density of the pyridine ring, modulating hydrogen-bond acceptor capacity and metabolic stability, while the cis-3,5-dimethyl configuration imposes a specific low-energy conformation that dictates the spatial orientation of the diazepine ring nitrogens . Literature on pyrido-annelated diazepines confirms that even minor structural modifications—such as shifting the pyridine nitrogen position or removing the fluorine atom—can result in loss of CNS receptor affinity or altered selectivity profiles [1]. Consequently, researchers optimizing structure-activity relationships (SAR) around this chemotype cannot simply substitute a des-fluoro or trans-dimethyl analog without risking a null result in binding or functional assays .

cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: Quantitative Differentiation Evidence for Procurement Decisions


Fluorine Substitution at the 6-Position: Lipophilicity and Metabolic Stability Differentiation vs. Des-Fluoro Pyrido-Diazepine Analogs

The 6-fluoro substituent in cis-6-fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine confers measurable differentiation from des-fluoro analogs of the pyrido[3,4-e][1,4]diazepine class. The compound exhibits a calculated LogP of 1.6853 and a topological polar surface area (TPSA) of 36.95 Ų . In contrast, the des-fluoro parent scaffold, cis-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine, lacks the electron-withdrawing fluorine atom and consequently possesses a lower LogP (estimated ~1.2–1.4 based on fragment-based calculations) and a different hydrogen-bond acceptor profile. The increased lipophilicity (ΔLogP ≈ +0.3–0.5) enhances passive blood-brain barrier permeability, while the fluorine atom increases metabolic stability by blocking oxidative metabolism at the 6-position of the pyridine ring [1]. This differentiation is critical for CNS-targeted programs where balancing permeability and clearance is essential [1].

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation CNS drug design

Cis-3,5-Dimethyl Stereochemistry: Conformational Pre-organization Compared to Trans-Diastereomers

The specific (3R,5S) cis-dimethyl configuration of this compound imposes a conformational constraint that distinguishes it from the corresponding trans-diastereomer. The SMILES notation C[C@@H]1CNC2=CN=CC(=C2[C@@H](N1)C)F confirms the cis relationship between the two methyl groups, which forces the seven-membered diazepine ring into a specific chair-like conformation with both methyl groups occupying pseudo-equatorial orientations . In contrast, the trans-(3R,5R) or (3S,5S) diastereomer would place one methyl group in a pseudo-axial orientation, altering the spatial presentation of the diazepine NH groups and the pyridine nitrogen to biological targets. Conformational analysis of related 1,4-benzodiazepines has demonstrated that such stereochemical differences can produce >10-fold variations in receptor binding affinity and functional activity [1]. For procurement, the defined cis-stereochemistry ensures batch-to-batch consistency in biological assays, whereas a mixture of diastereomers would introduce confounding variability [1].

Conformational analysis Stereochemistry Diastereomer differentiation Target binding

Pyrido[3,4-e][1,4]diazepine Regioisomerism: Functional Group Positioning vs. Pyrido[4,3-e][1,4]diazepine and Other Fused Diazepines

The pyrido[3,4-e][1,4]diazepine fusion pattern places the pyridine nitrogen at the 7-position of the bicyclic system, creating a distinct hydrogen-bond acceptor geometry compared to the pyrido[4,3-e][1,4]diazepine regioisomer (pyridine nitrogen at position 8) . Published studies on pyrido[4,3-e][1,4]diazepines have demonstrated benzodiazepine receptor binding with IC50 values ranging from 10 nM to >10,000 nM depending on the substitution pattern, with the nitrogen position critically influencing affinity [1]. The [3,4-e] fusion pattern of the target compound positions the fluorine atom and pyridine nitrogen in a geometry that mimics the 7-substituent and N1 position of classical 1,4-benzodiazepines, whereas the [4,3-e] regioisomer shifts these key pharmacophoric elements, potentially reducing receptor complementarity [1]. This regioisomeric differentiation is measurable: in structurally related pyrido-diazepine series, shifting the pyridine nitrogen by one position has been shown to alter GABAA receptor binding IC50 by 5- to 50-fold [1], underscoring the non-interchangeability of these scaffolds.

Regioisomer differentiation GABAA receptor CNS pharmacology Scaffold hopping

Physicochemical Property Profile: Hydrogen-Bond Donor/Acceptor Count and Rotatable Bond Restriction vs. 1,4-Benzodiazepine Classical Scaffolds

The compound possesses 2 hydrogen-bond donors (both diazepine NH groups), 3 hydrogen-bond acceptors (pyridine N, diazepine N, and fluorine), and zero rotatable bonds, defining a rigid, spatially defined pharmacophore . In comparison, the classical 1,4-benzodiazepine scaffold (e.g., nordazepam) typically has 1 HBD, 2 HBA, and 1 rotatable bond (5-phenyl substituent) [1]. The additional HBD capacity of the pyrido-diazepine scaffold—arising from the second NH in the diazepine ring—enables hydrogen-bonding interactions not accessible to classical benzodiazepines, potentially engaging different receptor subtypes or binding poses. The zero rotatable bond count further reduces entropic penalties upon binding, which can translate to improved binding enthalpy and selectivity [1]. These physicochemical features are quantifiable and directly impact multiparameter optimization (MPO) scores used in CNS drug discovery to predict developability [1].

Physicochemical properties Drug-likeness CNS MPO score Lead optimization

cis-6-Fluoro-3,5-dimethyl-2,3,4,5-tetrahydro-1H-pyrido[3,4-E][1,4]diazepine: Evidence-Backed Application Scenarios for Scientific Procurement


CNS Lead Optimization Requiring Fluorine-Mediated Metabolic Stability and BBB Penetration

In CNS drug discovery programs targeting GABAA receptor subtypes or other CNS receptors where the benzodiazepine pharmacophore is relevant, this compound provides a fluorine-substituted pyrido-diazepine scaffold with a calculated LogP of 1.6853 . The 6-fluoro substituent enhances metabolic stability by blocking oxidative metabolism at the pyridine 6-position, a well-established strategy in medicinal chemistry [1]. Research teams optimizing CNS penetration can use this compound to explore SAR around fluorinated pyrido-diazepines without the synthetic burden of introducing fluorine late-stage, leveraging the commercial availability at ≥98% purity from reputable vendors .

Stereochemical SAR Studies Around 1,4-Diazepine Ring Conformation

The defined (3R,5S) cis-dimethyl stereochemistry imposes a specific chair-like conformation on the seven-membered diazepine ring, with both methyl groups in pseudo-equatorial orientations . This makes the compound a valuable tool for studying the impact of diazepine ring conformation on target binding, complementing trans-diastereomers or N-substituted derivatives. The zero rotatable bond count ensures that conformational sampling is minimal, simplifying computational docking and enabling more confident interpretation of structure-activity relationships .

Scaffold-Hopping from Benzodiazepines to Pyrido-Diazepines for IP Diversification

For medicinal chemistry teams seeking to escape crowded benzodiazepine intellectual property space, the pyrido[3,4-e][1,4]diazepine core offers a structurally distinct scaffold that retains key pharmacophoric elements (aromatic ring, H-bond acceptors, diazepine NH) while introducing the pyridine nitrogen as an additional hydrogen-bond acceptor . The 6-fluoro substituent further differentiates this compound from prior art pyrido-diazepines, potentially enabling novel composition-of-matter claims. The commercial availability of the compound at research scale (mg to g quantities) facilitates rapid hit expansion without in-house synthetic development .

Selectivity Profiling Against Benzodiazepine Receptor Subtypes

Classical 1,4-benzodiazepines bind broadly to GABAA receptor subtypes, limiting their therapeutic utility. The pyrido[3,4-e][1,4]diazepine scaffold, with its distinct pyridine nitrogen positioning and fluorine substituent, may exhibit differentiated subtype selectivity compared to classical benzodiazepines [1]. Researchers profiling compounds against recombinant GABAA receptor subtypes (α1βγ2, α2βγ2, α3βγ2, α5βγ2) can use this compound to explore whether the pyrido-diazepine core provides a selectivity advantage, potentially identifying leads with improved side-effect profiles [1].

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